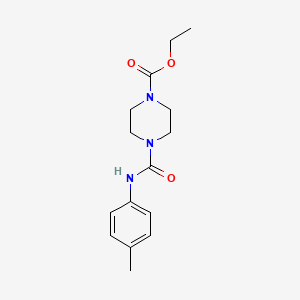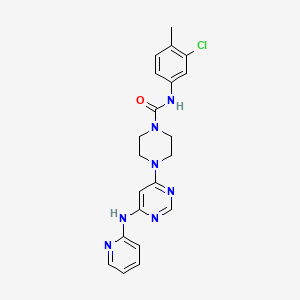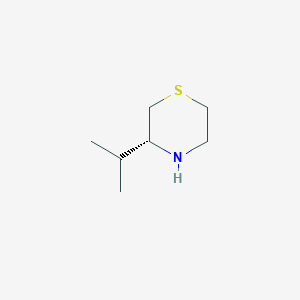![molecular formula C12H8F3NOS2 B2546887 2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one CAS No. 860651-28-1](/img/structure/B2546887.png)
2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one is a complex organic molecule that belongs to the thiazolone class. This compound has attracted considerable interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. The structure features a methylsulfanyl group and a trifluoromethylphenyl moiety, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one typically involves a multi-step process. The starting materials include thiazoles, trifluoromethyl-substituted benzaldehydes, and methylsulfanyl reagents.
Thiazole Formation: The synthesis begins with the formation of the thiazole ring. This is usually achieved through a condensation reaction between a thiourea derivative and α-haloketone under acidic or basic conditions.
Aldol Condensation: The subsequent step involves an aldol condensation between the thiazole derivative and the trifluoromethyl-substituted benzaldehyde. This step often requires the presence of a base such as sodium hydroxide to facilitate the formation of the carbon-carbon double bond.
Introduction of Methylsulfanyl Group: The final step introduces the methylsulfanyl group. This can be achieved by nucleophilic substitution of a suitable leaving group on the thiazole with methylthiolate (CH₃S⁻).
Industrial Production Methods
For industrial production, optimized conditions are necessary to ensure high yields and purity. Large-scale synthesis may employ continuous flow reactors to streamline the multi-step process, minimize side reactions, and reduce production time. Catalysts such as phase-transfer catalysts can enhance reaction efficiency, and advanced purification techniques, including recrystallization and chromatography, are utilized to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) to form sulfoxides or sulfones.
Reduction: Reduction reactions typically target the carbon-carbon double bond, which can be reduced to a single bond using reagents like sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the methylsulfanyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Amines, thiols, halides
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Saturated thiazoles
Substitution Products: Amino-thiazoles, thioethers
Aplicaciones Científicas De Investigación
2-(Methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one is used in various research fields:
Chemistry: As a reagent for synthesizing complex organic molecules.
Biology: For studying biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Molecular Targets and Pathways
The mechanism of action of 2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cellular membranes effectively. In medicinal chemistry, it may inhibit key enzymes or disrupt cellular processes, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylsulfanyl)-5-{(Z)-[2-chlorophenyl]methylidene}-1,3-thiazol-4-one
2-(Methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]ethylidene}-1,3-thiazol-4-one
These compounds share similar structural motifs but differ in substituents, influencing their chemical reactivity and biological activity.
Uniqueness
What sets 2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one apart is its trifluoromethyl group, which imparts unique electronic and steric properties. This feature enhances its stability and biological activity, making it a compound of significant interest in various scientific fields.
Propiedades
IUPAC Name |
(5Z)-2-methylsulfanyl-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NOS2/c1-18-11-16-10(17)9(19-11)6-7-4-2-3-5-8(7)12(13,14)15/h2-6H,1H3/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSUPZSEHYMLBU-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C(=CC2=CC=CC=C2C(F)(F)F)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)/C(=C/C2=CC=CC=C2C(F)(F)F)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2546804.png)
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2546806.png)

![methyl 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylate](/img/structure/B2546812.png)


![3-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2546815.png)

![2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol](/img/structure/B2546817.png)

![2-Chloro-N-[1-(1,2-thiazol-5-yl)ethyl]propanamide](/img/structure/B2546821.png)


![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2546825.png)
